5-Amino-3,4-dichlorofuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,4-dichlorofuran-2(5H)-one is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of 5-Amino-3,4-dichlorofuran-2(5H)-one may involve large-scale chlorination and amination processes, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming furan-2,3,4-trione derivatives.
Reduction: Reduction reactions may lead to the formation of dihydrofuran derivatives.
Substitution: The amino and chloro groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trione derivatives, while substitution reactions can produce a variety of amino or thiol-substituted furan compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The amino and chloro groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chlorofuran-3(2H)-one
- 3,4-Dichlorofuran-2(5H)-one
- 5-Amino-3-chlorofuran-2(5H)-one
Comparison
Compared to similar compounds, 5-Amino-3,4-dichlorofuran-2(5H)-one may exhibit unique reactivity due to the presence of both amino and dichloro substituents. This can influence its chemical behavior and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60696-35-7 |
---|---|
Molecular Formula |
C4H3Cl2NO2 |
Molecular Weight |
167.97 g/mol |
IUPAC Name |
2-amino-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(8)9-3(1)7/h3H,7H2 |
InChI Key |
BNALRIIAIHMLME-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.